molecular formula C11H14O3 B7861763 3-(2-Methoxyphenyl)oxolan-3-ol

3-(2-Methoxyphenyl)oxolan-3-ol

Cat. No.: B7861763
M. Wt: 194.23 g/mol
InChI Key: CCQLJECUMLRQSU-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)oxolan-3-ol is a substituted tetrahydrofuran derivative characterized by a methoxyphenyl group attached to the oxolane (tetrahydrofuran) ring at position 2.

Properties

IUPAC Name

3-(2-methoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-5-3-2-4-9(10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQLJECUMLRQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)oxolan-3-ol typically involves the reaction of 2-methoxyphenyl derivatives with oxirane or other suitable epoxides under acidic or basic conditions. One common method is the ring-opening of epoxides in the presence of a nucleophile, such as a phenol derivative, under acidic conditions. The reaction can be catalyzed by acids like sulfuric acid or Lewis acids such as boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification steps like distillation or recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxyphenyl)oxolan-3-one.

    Reduction: Formation of 3-(2-Methoxyphenyl)tetrahydrofuran.

    Substitution: Formation of halogenated derivatives such as 3-(2-Bromomethoxyphenyl)oxolan-3-ol.

Scientific Research Applications

3-(2-Methoxyphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents :

    • The 2-methoxyphenyl group in the target compound introduces aromaticity and electron-donating methoxy effects, likely increasing lipophilicity compared to aliphatic analogs like 3-(prop-2-en-1-yl)oxolan-3-ol (allyl substituent) . This could enhance membrane permeability in biological systems.
    • 2-Methyloxolan-3-ol , with a simple methyl group, exhibits lower molecular weight (102.13 vs. ~194.23) and reduced steric hindrance, making it more suitable for reactions requiring high reactivity.
  • Functional Group Modifications: The phenyl + amine substituent in (oxolan-3-yl)(phenyl)methanamine hydrochloride introduces basicity and hydrogen-bonding capacity, contrasting with the neutral methoxyphenyl group. 3-[(2-hydroxyphenyl)methyl]amino}oxolan-2-one combines a hydroxyphenyl group with a lactam ring, altering solubility and metabolic stability compared to the target compound.

Stability and Commercial Availability

  • The discontinuation of 2-Methyloxolan-3-ol suggests challenges in scalability or niche applications, whereas (oxolan-3-yl)(phenyl)methanamine hydrochloride remains available for specialized synthesis .
  • Purity levels (e.g., 95% for 3-(prop-2-en-1-yl)oxolan-3-ol ) indicate industrial relevance for high-yield reactions.

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